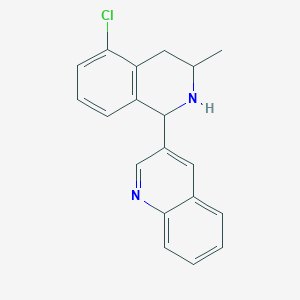![molecular formula C12H28O3Si2 B12634427 Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane CAS No. 921200-43-3](/img/structure/B12634427.png)
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is a chemical compound with the molecular formula C12H28O3Si2 It is a silane derivative, characterized by the presence of both ethoxy and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane typically involves the reaction of trimethylsilylacetylene with triethoxysilane under specific conditions. The reaction is usually catalyzed by transition metals such as palladium or rhodium, which facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Mechanism of Action
The mechanism by which Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane exerts its effects involves the interaction of its silane groups with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1-(Trimethylsilyl)-1-propyne
- 3-(Trimethoxysilyl)-1-propanethiol
Uniqueness
Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane is unique due to its combination of ethoxy and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring both hydrolytic stability and reactivity towards various functional groups .
Properties
CAS No. |
921200-43-3 |
|---|---|
Molecular Formula |
C12H28O3Si2 |
Molecular Weight |
276.52 g/mol |
IUPAC Name |
triethoxy(1-trimethylsilylprop-1-enyl)silane |
InChI |
InChI=1S/C12H28O3Si2/c1-8-12(16(5,6)7)17(13-9-2,14-10-3)15-11-4/h8H,9-11H2,1-7H3 |
InChI Key |
UYLNGMLOOCKGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(=CC)[Si](C)(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)
![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)


![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634377.png)
![5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12634384.png)

![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)


![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)
